1-tert-butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate
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Overview
Description
1-tert-butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate is an organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their wide range of applications, particularly in medicinal chemistry as calcium channel blockers. This compound features a pyridine ring that is partially saturated, with tert-butyl and ethyl groups attached, along with two ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent.
Industrial Production Methods
On an industrial scale, the synthesis might be optimized for higher yields and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can be scaled up more easily than batch processes.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Amides or alcohol derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a tool to study calcium channel function.
Medicine: Potential use as a calcium channel blocker for treating cardiovascular diseases.
Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action for compounds like 1-tert-butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate often involves the inhibition of calcium channels. By binding to these channels, the compound can prevent calcium ions from entering cells, which is crucial in processes like muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine used in the treatment of hypertension.
Nicardipine: Used to manage angina and high blood pressure.
Uniqueness
1-tert-butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate may offer unique properties such as different pharmacokinetics or binding affinities compared to other dihydropyridines, making it a candidate for further research and development.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 3,4-dihydro-2H-pyridine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)10-8-6-7-9-14(10)12(16)18-13(2,3)4/h7,9-10H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSNIWSHOXLJND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC=CN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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